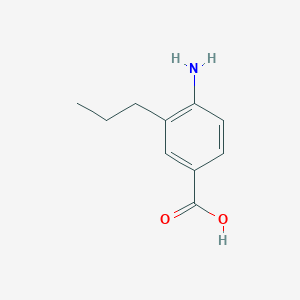

Benzoic acid, 4-amino-3-propyl-

Description

Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups. The compound 4-amino-3-propyl-benzoic acid features an amino group (-NH₂) at the para position and a propyl (-CH₂CH₂CH₃) substituent at the meta position on the benzene ring.

Key functional attributes of this compound likely include:

- Acid-Base Properties: The amino group can act as a weak base, influencing solubility and reactivity under physiological conditions .

- Biological Activity: Amino-substituted benzoic acids are often explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory effects .

Properties

CAS No. |

194809-00-2 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-amino-3-propylbenzoic acid |

InChI |

InChI=1S/C10H13NO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3,11H2,1H3,(H,12,13) |

InChI Key |

SQFALQNEFRSZLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-amino-3-propyl-, can be achieved through several methods. One common approach involves the nitration of 3-propylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Another method involves the direct condensation of 3-propylbenzoic acid with aniline in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride. This reaction forms the amide intermediate, which can be hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of benzoic acid, 4-amino-3-propyl-, often employs catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalysts can enhance the yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-amino-3-propyl-, undergoes various chemical reactions, including:

Oxidation: The propyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: 4-amino-3-carboxybenzoic acid.

Reduction: 4-propylbenzoic acid.

Substitution: Various halogenated, nitrated, or sulfonated derivatives of benzoic acid, 4-amino-3-propyl-.

Scientific Research Applications

Benzoic acid, 4-amino-3-propyl-, has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, dyes, and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-amino-3-propyl-, involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can engage in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Extraction and Solubility

- Benzoic Acid vs. 4-Amino-3-Propyl-Benzoic Acid: Benzoic acid itself has a high extraction rate (>98% in <5 minutes) in emulsion liquid membranes due to its favorable distribution coefficient (m = 2.5) . The addition of a propyl group in 4-amino-3-propyl-benzoic acid is expected to increase its partition coefficient further, enhancing extraction efficiency. However, the amino group may introduce hydrogen bonding, slightly reducing diffusivity compared to unsubstituted benzoic acid .

- Comparison with Phenolic Acids: Phenolic acids like vanillic acid (4-hydroxy-3-methoxybenzoic acid) and ferulic acid (4-hydroxy-3-methoxycinnamic acid) exhibit lower extraction rates than benzoic acid due to polar hydroxyl groups. The propyl substituent in 4-amino-3-propyl-benzoic acid would reduce polarity, aligning its extraction behavior closer to benzoic acid .

Table 1: Key Physicochemical Parameters

| Compound | Distribution Coefficient (m) | Effective Diffusivity (×10⁻¹⁰ m²/s) |

|---|---|---|

| Benzoic acid | 2.5 | 7.8 |

| Phenol | 2.3 | 5.2 |

| Vanillic acid | 0.9 | 3.1 |

| 4-Amino-3-propyl-BA | ~3.0 (estimated) | ~6.5 (estimated) |

Antioxidant Capacity

- Cinnamic acid derivatives (e.g., caffeic acid) generally outperform benzoic acid analogs due to resonance stabilization of radicals via the conjugated double bond .

Acute Toxicity (LD₅₀)

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice .

- Electron-Withdrawing Groups : Nitro or chloro substituents increase toxicity (lower LD₅₀).

- Alkyl Chains: Longer chains (e.g., propyl) may enhance bioavailability but also metabolic stability, leading to variable toxicity profiles. For 4-amino-3-propyl-benzoic acid, the amino group could mitigate toxicity compared to halogenated analogs, though this requires experimental validation .

Metabolic and Environmental Behavior

- Root Exudate Studies : Mutants of Arabidopsis ABC transporters showed altered exudation of benzoic acid derivatives. Compounds with alkyl chains (e.g., propyl) may exhibit reduced exudation due to increased membrane retention, as seen in mutants like Atabcc5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.